4-{[(8-Phenylnaphthalen-2-Yl)carbonyl]amino}benzoic Acid
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Overview
Description
BMS-948 is a synthetic retinoid that acts as a selective agonist for the retinoic acid receptor β (RARβ). Retinoic acid receptors are nuclear receptors that mediate the biological effects of retinoic acid, a derivative of vitamin A. These receptors play crucial roles in cell differentiation, embryonic development, and tissue remodeling. BMS-948 has been identified as a full agonist for RARβ, making it a valuable tool for studying the functions of this receptor in various biological processes .
Preparation Methods
The synthesis of BMS-948 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial production methods for BMS-948 are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the compound. These methods may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the compound meets the required specifications for research and therapeutic applications .
Chemical Reactions Analysis
BMS-948 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BMS-948 can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
BMS-948 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the behavior of retinoids and their interactions with nuclear receptors. In biology, BMS-948 is employed to investigate the role of RARβ in cell differentiation and development. In medicine, it has potential therapeutic applications in the treatment of diseases such as cancer, where RARβ plays a role in tumor suppression .
Mechanism of Action
The mechanism of action of BMS-948 involves its binding to the retinoic acid receptor β (RARβ). Upon binding, BMS-948 induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. These pathways regulate the expression of genes involved in cell differentiation, proliferation, and apoptosis.
Comparison with Similar Compounds
BMS-948 is unique in its selectivity for RARβ compared to other retinoids. Similar compounds include TTNPB, which is a pan-RAR agonist, and Am580, which is selective for RARα. Unlike these compounds, BMS-948 exhibits full agonistic activity specifically for RARβ, making it a valuable tool for studying the distinct functions of this receptor. The specificity of BMS-948 for RARβ allows for more targeted investigations into the role of this receptor in various biological processes .
Properties
Molecular Formula |
C24H17NO3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-[(8-phenylnaphthalene-2-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C24H17NO3/c26-23(25-20-13-11-18(12-14-20)24(27)28)19-10-9-17-7-4-8-21(22(17)15-19)16-5-2-1-3-6-16/h1-15H,(H,25,26)(H,27,28) |
InChI Key |
BVFVCDJTSNPOPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.